molecular formula C18H17ClN4O4 B5555046 2-chloro-5-nitrobenzoic acid - N~2~,N~2~-dimethyl-2,4-quinolinediamine (1:1)

2-chloro-5-nitrobenzoic acid - N~2~,N~2~-dimethyl-2,4-quinolinediamine (1:1)

Cat. No. B5555046
M. Wt: 388.8 g/mol
InChI Key: DIUKWDCEHZSGGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-5-nitrobenzoic acid - N~2~,N~2~-dimethyl-2,4-quinolinediamine (1:1) is a chemical compound that has been the focus of scientific research in recent years. This compound is used in various applications, including as a reagent in organic synthesis and as a fluorescent probe.

Scientific Research Applications

Heterocyclic Synthesis and Drug Discovery

4-Chloro-2-fluoro-5-nitrobenzoic acid, a compound with structural similarities to 2-chloro-5-nitrobenzoic acid, serves as a multireactive building block in heterocyclic oriented synthesis (HOS). It enables the preparation of substituted nitrogenous heterocycles, including benzimidazoles, benzotriazoles, quinoxalinones, benzodiazepinediones, and succinimides. These heterocycles are significant in current drug discovery, highlighting the potential of 2-chloro-5-nitrobenzoic acid derivatives in medicinal chemistry (Soňa Křupková et al., 2013).

Molecular Salt and Co-crystal Formation

The formation of acid-base multicomponent systems with active pharmaceutical ingredients like 2-chloro-5-nitrobenzoic acid has been explored. Studies show that these compounds have high thermal stability and distinct photoluminescence properties, which are crucial for developing new pharmaceutical formulations (L. Croitor et al., 2020).

Crystal Structure Analysis

Research into the hydrogen-bonded structures of isomeric compounds, including 2-chloro-5-nitrobenzoic acid with quinoline, provides insights into their crystal packing and potential for forming stable molecular complexes. This knowledge is valuable for designing materials with specific physical properties (Kazuma Gotoh et al., 2009).

Solid-State Chemistry and Material Science

Studies on the solid-state versatility of molecular salts/cocrystals of 2-chloro-4-nitrobenzoic acid, a compound related to 2-chloro-5-nitrobenzoic acid, demonstrate the importance of halogen bonds in the stabilization of crystal structures. This research aids in understanding the interactions that govern the formation and stability of pharmaceutical cocrystals and salts (Madhavi Oruganti et al., 2017).

Safety and Hazards

2-Chloro-5-nitrobenzoic acid is classified as Eye Irritant 2 and Skin Sensitizer 1 . The safety precautions include avoiding breathing dust, fumes, gas, mist, vapors, or spray; washing thoroughly after handling; and wearing protective gloves, eye protection, and face protection .

properties

IUPAC Name

2-chloro-5-nitrobenzoic acid;2-N,2-N-dimethylquinoline-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3.C7H4ClNO4/c1-14(2)11-7-9(12)8-5-3-4-6-10(8)13-11;8-6-2-1-4(9(12)13)3-5(6)7(10)11/h3-7H,1-2H3,(H2,12,13);1-3H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIUKWDCEHZSGGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC2=CC=CC=C2C(=C1)N.C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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